3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid is a specialized compound that incorporates both boronic acid functionality and a thienylmethyl substituent. This compound is classified under organoboron compounds, which are significant in organic synthesis and material science due to their unique reactivity and ability to form reversible covalent bonds with diols. The presence of the thienyl group enhances its electronic properties, making it suitable for various applications, particularly in sensor technology and medicinal chemistry.
The synthesis of 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid can be approached through several methods. One common method involves the reaction of phenylboronic acid with a thienylmethyl isocyanate derivative. This reaction typically proceeds through a nucleophilic attack by the boron center on the isocyanate, followed by subsequent hydrolysis to yield the desired carbamoyl product.
The molecular structure of 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid features a phenyl ring substituted with a boronic acid group and a thienylmethyl carbamoyl moiety. The thienyl group introduces a sulfur atom into the structure, which can influence both the electronic properties and reactivity of the compound.
3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid participates in various chemical reactions typical of boronic acids. These include:
The reactivity of this compound can be influenced by factors such as pH and the presence of other functional groups that may stabilize or destabilize the boron center.
The mechanism of action for 3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid primarily revolves around its ability to bind selectively to diols through reversible covalent interactions. This binding occurs via the formation of a boronate ester, where the hydroxyl group of the diol attacks the electrophilic boron atom.
The binding affinity can vary significantly depending on the steric and electronic environment provided by substituents on both the boronic acid and the diol. For example, studies have shown that variations in pH can affect binding constants significantly, with optimal binding observed at specific pH levels due to protonation states influencing reactivity.
3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid has several notable applications:
The introduction of boronic acid groups to aromatic rings is foundational for synthesizing the target compound. Two principal methodologies dominate: Grignard-mediated borylation and transition metal-catalyzed coupling.
In the Grignard approach, 3-bromobenzoic acid derivatives undergo halogen-metal exchange with magnesium to form aryl magnesium bromides. Subsequent treatment with trimethyl borate yields protected boronate esters, which are hydrolyzed to boronic acids. This method typically achieves 70–85% yields but requires anhydrous conditions and low temperatures to suppress homocoupling [2]. For example:
3-BrC₆H₄COOH → (1) Mg, THF; (2) B(OMe)₃ → 3-(Bpin)C₆H₄COOH
Palladium-catalyzed Miyaura borylation offers superior functional group tolerance. Using Pd(dppf)Cl₂ as a catalyst, 3-bromo- or 3-iodobenzoic acid reacts with bis(pinacolato)diboron (B₂pin₂) in DMSO at 80°C. This method achieves >90% conversion within 4 hours and accommodates ester, nitro, or cyano groups [4] [8].
Table 1: Comparative Analysis of Boronic Acid Installation Methods
Method | Conditions | Yield Range | Key Limitations |
---|---|---|---|
Grignard-borylation | THF, −78°C, B(OMe)₃ | 70–85% | Sensitive to protic solvents |
Miyaura borylation | Pd cat., B₂pin₂, DMSO | 85–93% | Pd residue contamination |
Directed ortho-metalation | n-BuLi, B(OR)₃ | 60–75% | Requires directing groups |
Electrophilic borylation using BBr₃ with aryl silanes/stannanes provides an alternative for acid-sensitive substrates [2].
The carbamoyl bridge (–C(O)NH–) is installed through carboxylic acid activation followed by amine coupling. Key strategies include:
A. Acid Chloride Route:3-Carboxyphenylboronic acid reacts with oxalyl chloride to form the acid chloride, which couples with 2-aminomethylthiophene in dichloromethane with triethylamine. Yields reach 80–88%, but boronic acid protection is essential to prevent trimerization [5]:
3-B(OH)₂C₆H₄COOH → SOCl₂ → 3-B(OH)₂C₆H₄COCl + HSCH₂CH₂NH₂ → Target
B. Urea Formation:For analogues, isocyanates (e.g., 3-isocyanatophenylboronic acid) react with 2-aminomethylthiophene. This method avoids boronic acid dehydration but requires stringent moisture control [7].
High-throughput optimization (Chemspeed SWING platform) has identified optimal conditions: DMF as solvent, 1.1 eq. HATU coupling reagent, and 2.5 eq. DIPEA base at 25°C, achieving 95% conversion in 30 minutes [8].
Table 2: Carbamoyl Formation Methods
Method | Reagents | Yield | Critical Parameters |
---|---|---|---|
Acid chloride | Oxalyl chloride, NEt₃ | 80–88% | Boron protection required |
HATU-mediated | HATU, DIPEA, DMF | 90–95% | Short reaction time |
Isocyanate coupling | R-N=C=O, dry THF | 75–82% | Moisture-sensitive |
Functionalization at the thiophene’s C2-position employs electrophilic substitution or metal-catalyzed C–H activation:
Direct alkylation of thiophene with formaldehyde and HCl yields chloromethyl thiophene, which undergoes amination with 3-aminophenylboronic acid. This method suffers from over-alkylation (yields <70%) [7].
Palladium-catalyzed C–H functionalization proves more efficient. Using Pd(OAc)₂/dppb catalyst and KOAc base in DMA at 150°C, 2-methylthiophene reacts with 2-(2-bromoaryl)thiophenes to form 2-(aminomethyl)thiophenes via β-selective arylation (Scheme 1c, [4]). This approach achieves 64–71% yields and tolerates hexyl, chloro, and cyclopropyl substituents [4].
Key advancements:
Boronic acids require protection during amidation to prevent:(a) Trimerization to boroxines(b) Deboronation under acidic/basic conditions
Benzoxaborole formation is optimal for ortho-carboxy phenylboronic acids. Under Dean-Stark conditions, the carboxylic acid and boronic acid cyclize to 3,4-dihydro-2,1-benzoxaborinine (Figure 1), which resists nucleophiles and bases. Deprotection occurs via mild hydrolysis (pH 7.5 buffer, 25°C, 2h) [5]:
o-HOOC-C₆H₄-B(OH)₂ → Δ, toluene → Benzoxaborole
Anthracene adducts (US6576789B1) serve as alternatives. 9,10-Dihydro-9,10-ethanoanthracene derivatives form crystalline solids separable by filtration. They require harsh deprotection (oxidative cleavage with H₂O₂/NaOH) [1].
Table 3: Boron-Protecting Groups
Protecting Group | Formation Condition | Deprotection Method | Compatibility |
---|---|---|---|
Benzoxaborole | Toluene reflux, 4h | pH 7.5 buffer, 2h | Amidation conditions |
Anthracene adduct | Anthracene, Mg, Δ | H₂O₂/NaOH | Grignard reactions |
Pinacol boronate | Pinacol, azeotrope | Acidic hydrolysis | Suzuki coupling |
Solid-phase synthesis enables rapid analog generation:
Resin-bound strategy:Wang resin-linked benzoic acid undergoes:
High-throughput workflow (Figure 1a [6]) integrates:
Machine learning algorithms (Bayesian optimization) reduce experimentation cycles by 60%. For the target compound, optimal conditions identified in 48 hours include:
Table 4: High-Throughput Optimization Parameters
Variable | Range Screened | Optimal Value |
---|---|---|
Catalyst | Pd(OAc)₂, PdCl₂, Pd(dppf) | Pd(OAc)₂ (2 mol%) |
Base | KOAc, K₂CO₃, Cs₂CO₃ | KOAc (3 eq.) |
Temperature | 100–150°C | 150°C |
Solvent | DMA, DMF, NMP | DMA/H₂O (95:5) |
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